molecular formula C20H30O5 B2721024 (3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one CAS No. 93551-00-9

(3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one

Cat. No.: B2721024
CAS No.: 93551-00-9
M. Wt: 350.455
InChI Key: XKXYJTIBKZGIPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

17-Hydroxyisolathyrol can be synthesized through various chemical reactions involving the precursor lathyrol. The synthetic route typically involves hydroxylation reactions under controlled conditions to introduce the hydroxyl group at the 17th position .

Industrial Production Methods

Industrial production of 17-Hydroxyisolathyrol involves the extraction of lathyrol from the seeds of Euphorbia lathyris, followed by chemical modification to introduce the hydroxyl group. The process includes steps such as solvent extraction, purification, and chemical transformation under specific reaction conditions .

Chemical Reactions Analysis

Types of Reactions

17-Hydroxyisolathyrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

17-Hydroxyisolathyrol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 17-Hydroxyisolathyrol involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound exerts its effects by binding to specific receptors and enzymes, leading to changes in cellular activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-Hydroxyisolathyrol is unique due to its specific hydroxylation at the 17th position, which imparts distinct chemical and biological properties. This modification enhances its potential as a bioactive compound in various research and industrial applications .

Properties

IUPAC Name

(3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7-,12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXYJTIBKZGIPR-YDYNUCMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2(C(C1O)C(/C(=C\CC3C(C3(C)C)/C=C(\C2=O)/C)/CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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